The compound is classified under organic compounds and can be described using its IUPAC name: N-[(2-chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide. It is often utilized as a building block in organic synthesis and has potential applications in medicinal chemistry due to its biological activity. The compound is cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information about its properties and applications .
The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide typically involves a multi-step organic reaction process:
The molecular structure of N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide can be described by its molecular formula . Key structural features include:
InChI=1S/C16H19ClN2O2/c1-11(12-6-8-21-9-7-12)16(20)19-15(10-18)13-4-2-3-5-14(13)17/h2-5,11-12,15H,6-9H2,1H3,(H,19,20)
which provides insight into its connectivity .This structure indicates potential sites for chemical reactivity and interaction with biological targets.
N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide can undergo various chemical reactions:
The mechanism of action for N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide involves its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, influencing cellular signaling pathways. Although detailed molecular pathways are still under investigation, it is believed that the compound modulates signal transduction processes, potentially leading to antimicrobial or anticancer effects .
The physical and chemical properties of N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide include:
N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: